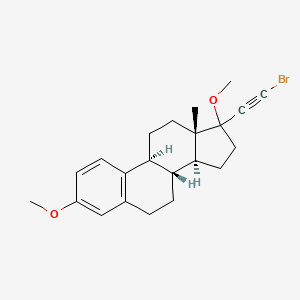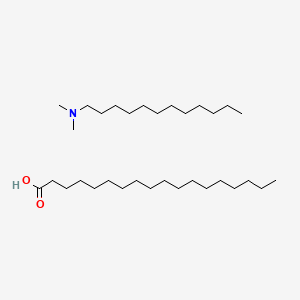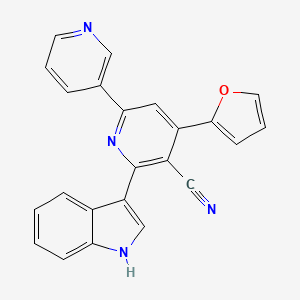
4-(2-Furyl)-6-(1H-indol-3-yl)-2,3'-bipyridine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Furyl)-6-(1H-indol-3-yl)-2,3’-bipyridine-5-carbonitrile is a complex organic compound that features a unique combination of functional groups, including a furan ring, an indole moiety, and a bipyridine structure. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and electronic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Furyl)-6-(1H-indol-3-yl)-2,3’-bipyridine-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction of two pyridine derivatives.
Introduction of the Indole Moiety: The indole group is introduced via a condensation reaction with an appropriate indole precursor.
Incorporation of the Furan Ring: The furan ring is added through a cyclization reaction involving a suitable furan precursor.
Formation of the Carbonitrile Group: The carbonitrile group is introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Furyl)-6-(1H-indol-3-yl)-2,3’-bipyridine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-(2-Furyl)-6-(1H-indol-3-yl)-2,3’-bipyridine-5-carbonitrile has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique electronic properties.
Biology: Investigated for its potential as a bioactive molecule with anticancer, antimicrobial, or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 4-(2-Furyl)-6-(1H-indol-3-yl)-2,3’-bipyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Furyl)-6-(1H-indol-3-yl)-2,3’-bipyridine-5-carbonitrile: Unique due to its combination of furan, indole, and bipyridine moieties.
4-(2-Furyl)-6-(1H-indol-3-yl)-2,3’-bipyridine-5-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.
4-(2-Furyl)-6-(1H-indol-3-yl)-2,3’-bipyridine-5-carboxylic acid: Similar structure but with a carboxylic acid group.
Uniqueness
The uniqueness of 4-(2-Furyl)-6-(1H-indol-3-yl)-2,3’-bipyridine-5-carbonitrile lies in its specific combination of functional groups, which confer distinct electronic and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C23H14N4O |
|---|---|
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
4-(furan-2-yl)-2-(1H-indol-3-yl)-6-pyridin-3-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C23H14N4O/c24-12-18-17(22-8-4-10-28-22)11-21(15-5-3-9-25-13-15)27-23(18)19-14-26-20-7-2-1-6-16(19)20/h1-11,13-14,26H |
InChI-Schlüssel |
HCTWSJWTHLGZEP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=C(C(=CC(=N3)C4=CN=CC=C4)C5=CC=CO5)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



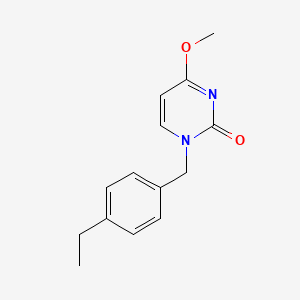
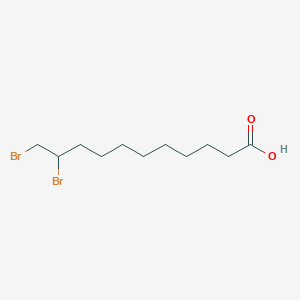
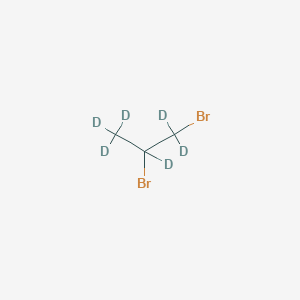
![(17S)-17-hydroxy-6,13-dimethyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13758493.png)

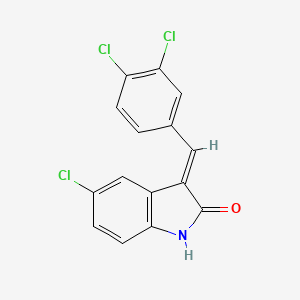
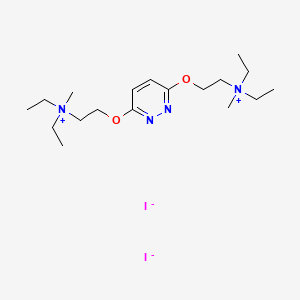
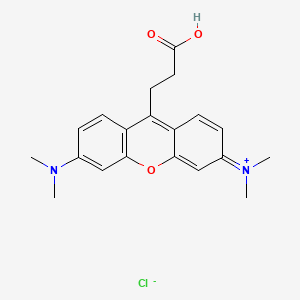
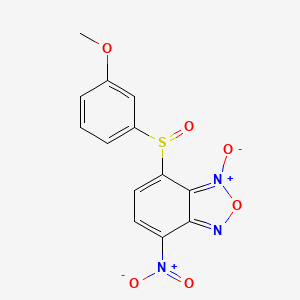
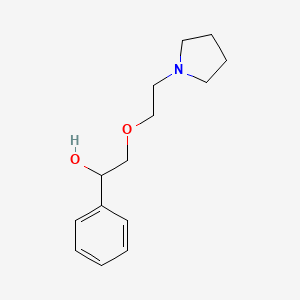
![2,4,7,9-Tetraphenylpyrido[2,3-G]quinoline](/img/structure/B13758540.png)
